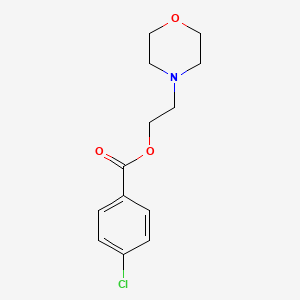

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a unique structure that combines a benzoic acid derivative with a morpholine moiety. This compound is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester typically involves the esterification of 4-chlorobenzoic acid with 2-(4-morpholinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: 4-chlorobenzoic acid derivatives.

Reduction: 2-(4-morpholinyl)ethanol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within the body .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-(4-morpholinyl)benzoic acid: Shares a similar structure but lacks the ester group.

4-Chlorobenzoic acid: A simpler compound without the morpholine moiety.

2-(4-Morpholinyl)ethanol: Contains the morpholine group but lacks the benzoic acid derivative.

Uniqueness

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester is unique due to its combination of a benzoic acid derivative and a morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C₁₀H₁₃ClN₂O₂

- Molecular Weight : 232.68 g/mol

- IUPAC Name : 4-Chloro-2-(4-morpholinyl)ethyl benzoate

The presence of the morpholine ring and the chloro substituent on the aromatic ring is critical for its biological activity.

Research indicates that benzoic acid derivatives can act through various mechanisms:

- eIF4E Inhibition : Some benzoic acid derivatives, including those similar to our compound, have been identified as inhibitors of eIF4E, a protein involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Activity : Certain benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes key biological activities reported for benzoic acid derivatives, including our compound:

Case Studies

- Cancer Cell Lines : In a study examining the cytotoxic effects of benzoic acid derivatives on various cancer cell lines, compounds demonstrated significant inhibition of cell growth, particularly in lung carcinoma cells. The study highlighted that the presence of the morpholine moiety enhanced the cytotoxicity compared to other derivatives lacking this group .

- Antimicrobial Testing : A series of experiments tested the antimicrobial efficacy of several benzoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration .

- Inflammation Models : In vivo studies using animal models showed that benzoic acid derivatives could significantly reduce inflammation markers in conditions such as arthritis. The mechanism was attributed to the modulation of immune responses and inhibition of inflammatory pathways .

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl 4-chlorobenzoate |

InChI |

InChI=1S/C13H16ClNO3/c14-12-3-1-11(2-4-12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2 |

InChI Key |

YZWSRTDIKVWBGS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.